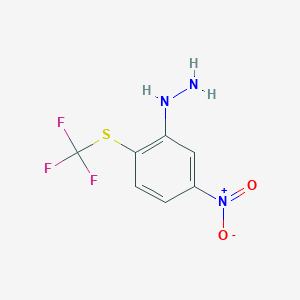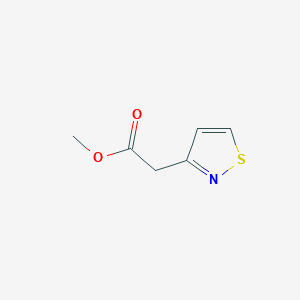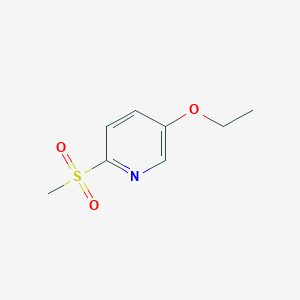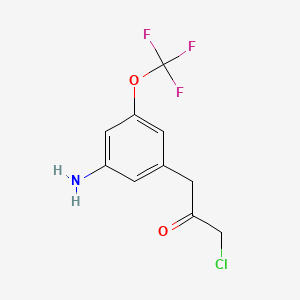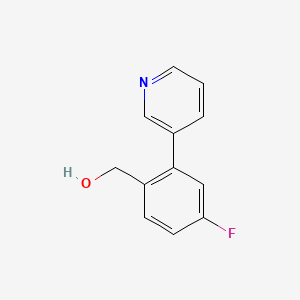
1,3,4,5,6-Pentahydroxyhexan-2-one;propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has the molecular formula C6H12O6 and a molar mass of 180.16 g/mol . This compound is naturally occurring and is found in various fruits and plants. It is known for its sweet taste and is used in the food industry as a sweetener.
准备方法
Synthetic Routes and Reaction Conditions
1,3,4,5,6-Pentahydroxyhexan-2-one can be synthesized through the oxidation of D-sorbitol using microbial or enzymatic methods. The process involves the use of Gluconobacter oxydans, a bacterium that selectively oxidizes D-sorbitol to L-sorbose . The reaction conditions typically include a controlled pH, temperature, and aeration to optimize the yield.
Industrial Production Methods
In industrial settings, the production of 1,3,4,5,6-Pentahydroxyhexan-2-one involves the fermentation of D-sorbitol using Gluconobacter oxydans. The process is carried out in large bioreactors where the conditions are carefully monitored to ensure maximum efficiency and yield. The product is then purified through crystallization and other separation techniques .
化学反应分析
Types of Reactions
1,3,4,5,6-Pentahydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce L-sorbose acid.
Reduction: It can be reduced to produce D-sorbitol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Various reagents can be used depending on the desired derivative, such as acetic anhydride for acetylation.
Major Products Formed
Oxidation: L-sorbose acid
Reduction: D-sorbitol
Substitution: Various acetylated derivatives
科学研究应用
1,3,4,5,6-Pentahydroxyhexan-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of vitamin C.
Industry: It is used in the food industry as a sweetener and in the production of various food additives.
作用机制
The mechanism of action of 1,3,4,5,6-Pentahydroxyhexan-2-one involves its interaction with specific enzymes and metabolic pathways. It is metabolized by the enzyme sorbose dehydrogenase, which converts it to L-sorbose acid. This compound can then enter various metabolic pathways, influencing cellular processes and energy production .
相似化合物的比较
Similar Compounds
D-sorbitol: A sugar alcohol that can be oxidized to produce 1,3,4,5,6-Pentahydroxyhexan-2-one.
D-fructose: A ketose sugar similar in structure but differing in the position of the hydroxyl groups.
D-glucose: An aldohexose sugar that can be converted to D-sorbitol and subsequently to 1,3,4,5,6-Pentahydroxyhexan-2-one.
Uniqueness
1,3,4,5,6-Pentahydroxyhexan-2-one is unique due to its specific configuration and its role as an intermediate in the synthesis of vitamin C. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry .
属性
分子式 |
C12H24O8 |
|---|---|
分子量 |
296.31 g/mol |
IUPAC 名称 |
1,3,4,5,6-pentahydroxyhexan-2-one;propan-2-one |
InChI |
InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h3,5-9,11-12H,1-2H2;2*1-2H3 |
InChI 键 |
BQYPOGXVXCJSMU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C.CC(=O)C.C(C(C(C(C(=O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


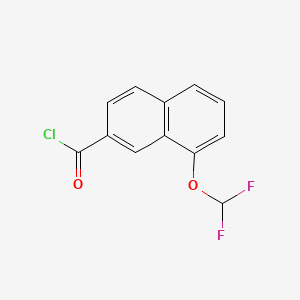
![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)
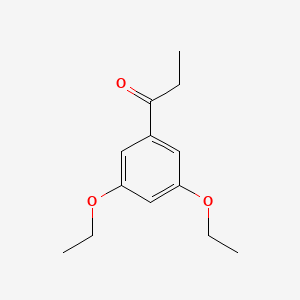
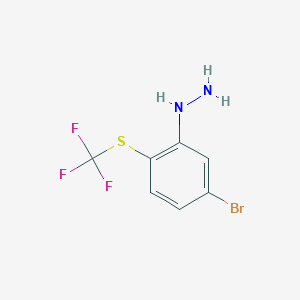
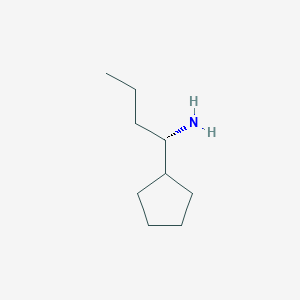
![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)


